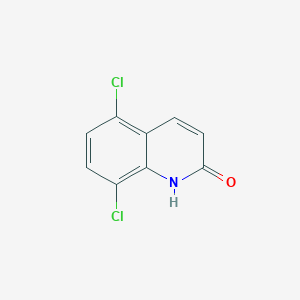

5,8-Dichloroquinolin-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

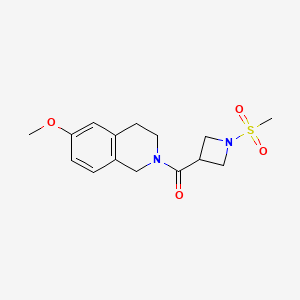

5,8-Dichloroquinolin-2-ol is a chemical compound with the molecular formula C9H5Cl2NO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A study has reported the synthesis of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods and Density Functional Theory (DFT) investigations . Charge delocalization patterns and second-order perturbation energies of the most interacting orbitals can be computed and predicted .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reactivity of these compounds allows them to be used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in chemical databases .Aplicaciones Científicas De Investigación

Antimicrobial and Antiparasitic Activity

5,8-Dichloroquinolin-2-ol, closely related to Clioquinol (5-Chloro-7-iodo-quinolin-8-ol), historically served as an oral antimicrobial and antiparasitic agent, particularly for the treatment and prevention of intestinal amebiasis. Its broader spectrum of activity includes potential applications against a range of microbial pathogens due to its ability to inhibit microbial growth and biofilm formation (Mao & Schimmer, 2008).

Metal Binding and Neurodegenerative Diseases

Significant research has focused on the metal-binding properties of this compound derivatives, exploring their therapeutic potential in neurodegenerative diseases such as Alzheimer's. These compounds, through their ability to chelate metal ions like copper and zinc, have been investigated for their capacity to dissolve beta-amyloid plaques in the brain, potentially offering a novel approach to treating Alzheimer's disease (Summers et al., 2020).

Antituberculosis Activity

The antimicrobial properties of Cloxyquin (5-chloroquinolin-8-ol), a compound structurally similar to this compound, extend to significant antituberculosis activity. It has demonstrated efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, indicating its potential as a valuable therapeutic agent in combating tuberculosis (Hongmanee et al., 2006).

Anticorrosion Applications

Beyond biomedical applications, derivatives of this compound have been explored for their anticorrosion potential. Studies have shown that these compounds can effectively prevent corrosion of metals in acidic environments, highlighting their utility in industrial applications and materials science (Douche et al., 2020).

Anticancer Research

Recent studies have also delved into the anticancer properties of this compound derivatives. Their ability to inhibit cancer cell growth and induce apoptosis, combined with their metal-binding capabilities, makes them promising candidates for cancer therapy. Research is ongoing to understand their mechanisms of action and potential applications in oncology (Solomon & Lee, 2009).

Mecanismo De Acción

Target of Action

5,8-Dichloroquinolin-2-ol, also known as Chloroxine, is a synthetic antibacterial compound It is known that chloroxine is used for the treatment of dandruff and mild to moderately severe seborrheic dermatitis of the scalp .

Mode of Action

Chloroxine induces SOS-DNA repair in E. coli, suggesting that Chloroxine may be genotoxic to bacteria .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial growth and proliferation, potentially through DNA damage . This leads to a reduction in symptoms associated with conditions like dandruff and seborrheic dermatitis of the scalp .

Safety and Hazards

Direcciones Futuras

The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . The therapeutic potential of quinoline derivatives in areas such as antimalarial, antimicrobial, and anticancer activity is also a significant area of ongoing research .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 5,8-Dichloroquinolin-2-ol are not fully understood yet. It is known that quinones, a class of compounds to which this compound belongs, are electron carriers playing a role in photosynthesis . They are also known to interact with various biomolecules such as thiol, amine, and hydroxyl groups .

Cellular Effects

. They can improve general health conditions through their antioxidant activity and are also used in several drugs against cancer . On the other hand, they can also have toxicological effects through their presence as photoproducts from air pollutants .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. Quinones are known to be fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. The study of temporal effects, which vary over time, is essential in understanding the behavior of biochemical compounds .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Animal models are often used to understand the dose-effect relationship in therapeutics .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not yet known. Metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Subcellular Localization

The subcellular localization of this compound is not yet known. The prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .

Propiedades

IUPAC Name |

5,8-dichloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBMALNNSRXZJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)

![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)

![4-methyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934459.png)

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934461.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2934463.png)